N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methoxybenzamide
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Overview
Description
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with dimethylamino and methoxy substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzamide derivative and introduce the dimethylamino and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or ionic interactions with proteins or enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Disilane-bridged architectures
- Ethyl acetoacetate
Uniqueness
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H24N2O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C19H24N2O3/c1-21(2)17(16-10-5-6-11-18(16)24-4)13-20-19(22)14-8-7-9-15(12-14)23-3/h5-12,17H,13H2,1-4H3,(H,20,22) |
InChI Key |
PJSUUAUBDRHFII-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC=C1)OC)C2=CC=CC=C2OC |
Origin of Product |
United States |
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